molecular formula C7H4BrNS B1268465 2-Bromobenzothiazole CAS No. 2516-40-7

2-Bromobenzothiazole

Cat. No.: B1268465
CAS No.: 2516-40-7
M. Wt: 214.08 g/mol
InChI Key: DRLMMVPCYXFPEP-UHFFFAOYSA-N
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Description

2-Bromobenzothiazole is an organic compound with the molecular formula C7H4BrNS. It is a derivative of benzothiazole, where a bromine atom is substituted at the second position of the benzothiazole ring. This compound is known for its applications in various fields, including pharmaceuticals and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzenethiol with bromine in the presence of a suitable solvent. Another method includes the cyclization of N-(2-bromophenyl)thiourea in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of benzothiazole. This process involves the reaction of benzothiazole with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form 2-aminobenzothiazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromobenzothiazole serves as a crucial intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the formation of diverse derivatives that can exhibit unique pharmacological properties.

Synthesis of Azo Compounds

A notable application involves the synthesis of azo compounds, which are significant in analytical chemistry due to their colorimetric properties. For instance, the compound 4-(6-Bromo-2-benzothiazolylazo) pyrogallol was synthesized through the diazotization of 2-amino-6-bromobenzothiazole followed by coupling with pyrogallol. This compound has shown potential as a chromogenic reagent for the spectrophotometric determination of metals like copper(II) and palladium(II), demonstrating good sensitivity and selectivity .

Medicinal Chemistry

The pharmacological significance of benzothiazole derivatives, including this compound, has been extensively studied. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit tumor growth. For example, studies have demonstrated that certain benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231 cells . The mechanism often involves apoptosis induction and modulation of cell cycle progression.

COX-2 Inhibitors

A novel ligand-free Suzuki-Miyaura coupling methodology has been developed using 2-bromo-2-aryl benzothiazoles to synthesize compounds with selective COX-2 inhibitory activity. These compounds showed promising results in reducing inflammation with higher selectivity compared to traditional drugs like celecoxib .

Analytical Applications

The analytical utility of this compound extends to its use as a reagent in various assays.

Chromogenic Reagents

As mentioned earlier, derivatives such as 4-(6-Bromo-2-benzothiazolylazo) pyrogallol have been successfully employed for the detection of metal ions through spectrophotometric methods. The limit of detection for copper complexes was reported at 0.17 µg/mL .

Toxicity Testing

The compound has also been utilized in cytotoxicity assays, such as the SOS/umu test, which evaluates the genotoxic potential of substances in bacterial models . This application is crucial for assessing environmental safety and the impact of chemical exposure on human health.

Synthesis and Characterization

A study focused on synthesizing 4-(6-Bromo-2-benzothiazolylazo) pyrogallol highlighted its characterization through various techniques including IR spectroscopy and NMR analysis. The study confirmed its structure and established its dissociation constants, further validating its analytical applications .

In another case, researchers evaluated the cytotoxic effects of benzothiazole derivatives on cancer cell lines, revealing that certain modifications to the benzothiazole structure significantly enhanced their anticancer activity . This underscores the importance of structural diversity in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromobenzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Chlorobenzothiazole
  • 2-Bromobenzothiophene
  • 2-Aminobenzothiazole
  • Benzothiazole

Comparison: 2-Bromobenzothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For instance, 2-Chlorobenzothiazole has a chlorine atom instead of bromine, leading to different chemical behavior and applications. Similarly, 2-Bromobenzothiophene has a sulfur atom in place of the nitrogen atom in the thiazole ring, resulting in different properties and uses .

Biological Activity

2-Bromobenzothiazole (C7H4BrNS) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and data tables.

This compound is characterized by a bromine atom substituted at the 2-position of the benzothiazole ring. The compound exhibits a moderate lipophilicity, with various log P values indicating its potential for bioavailability. It is soluble in organic solvents and has been studied for its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been reported, indicating its effectiveness against several strains.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus25-600Not specified
Bacillus subtilis25-600Not specified
Escherichia coli100-400Not specified

Studies indicate that the presence of halogen substituents, such as bromine, enhances the antibacterial activity of benzothiazole derivatives . Structure-activity relationship (SAR) studies have shown that compounds with electron-withdrawing groups in specific positions on the benzene ring demonstrate increased antimicrobial efficacy .

Anticancer Activity

This compound has also been investigated for its antiproliferative effects against various cancer cell lines. A review highlighted its potential as an anticancer agent, particularly through mechanisms involving kinase inhibition and modulation of apoptotic pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focusing on the cytotoxic effects of this compound derivatives revealed promising results:

Cell Line IC50 (µM)
B16-F10 (mouse melanoma)28.57
U937 (human monocyte)26.35

These findings suggest that this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for further development as anticancer therapeutics .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Kinases : Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), a target implicated in inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been associated with:

  • Anti-inflammatory Effects : Studies indicate that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Some compounds within this class have shown promise in protecting neuronal cells from apoptosis, suggesting applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the key safety protocols for handling 2-bromobenzothiazole in laboratory settings?

When handling this compound, adhere to standard safety measures for halogenated benzothiazoles:

  • Inhalation/Contact : Use fume hoods and personal protective equipment (PPE). In case of exposure, rinse affected areas with water and seek medical attention if symptoms persist .
  • Waste Disposal : Follow local regulations for halogenated organic waste to prevent environmental contamination .
  • Fire Safety : Use water spray, CO₂, or dry chemical extinguishers. Avoid halogenated solvents during fire incidents due to toxic decomposition risks .

Q. What are the common synthetic routes for this compound?

Traditional methods involve bromination of benzothiazole precursors. For example:

  • Cyclization with Bromine : Early syntheses used liquid bromine as an oxidant, but this poses handling challenges due to toxicity and corrosivity .
  • Electrosynthesis : Modern approaches employ sodium bromide (NaBr) in electrochemical setups, reducing reliance on hazardous bromine .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound derivatives?

  • Target Selection : Prioritize derivatives with structural motifs linked to bioactivity (e.g., 6-bromo-substituted analogs show anticancer activity against SKBR-3 and HepG2 cells ).
  • In Vitro Assays : Use cell lines (e.g., bacterial/fungal strains for antimicrobial screening) and measure IC₅₀ values. Validate selectivity via toxicity assays on non-target cells .
  • Mechanistic Studies : Employ techniques like molecular docking to predict interactions with targets (e.g., MAO-B enzymes for neurological applications) .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives?

Contradictions may arise due to variations in experimental conditions (e.g., solvent polarity, assay protocols). Mitigation strategies include:

  • Standardization : Use consistent cell lines (e.g., ATCC strains) and control compounds .
  • Data Triangulation : Cross-validate results with multiple analytical methods (e.g., HPLC for purity, NMR for structural confirmation) .
  • Meta-Analysis : Compare findings with prior studies on structurally related compounds (e.g., 2-amino-5-bromobenzothiazole derivatives) .

Q. What green chemistry strategies are applicable to this compound synthesis?

  • Electrochemical Methods : Replace liquid bromine with NaBr in aqueous electrolytes to minimize waste and improve atom economy .
  • Catalytic Bromination : Explore metal-free catalysts (e.g., iodine) for regioselective bromination, reducing byproduct formation .
  • Solvent Optimization : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of chlorinated solvents .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98.5% purity threshold) .
  • Structural Confirmation : NMR (¹H/¹³C) for substituent positioning and mass spectrometry (HRMS) for molecular weight validation .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Properties

IUPAC Name

2-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMMVPCYXFPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021498
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-40-7
Record name 2-Bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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